1-(Chloromethyl)-2,3,4,5,6-pentadeuteriobenzene
1-(Chloromethyl)-2,3,4,5,6-pentadeuteriobenzene
Brand Name:
Vulcanchem
CAS No.:
68661-11-0
VCID:
VC0120566
InChI:
InChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D
SMILES:
C1=CC=C(C=C1)CCl
Molecular Formula:
C7H7Cl
Molecular Weight:
131.61 g/mol
1-(Chloromethyl)-2,3,4,5,6-pentadeuteriobenzene
CAS No.: 68661-11-0
Reference Standards
VCID: VC0120566
Molecular Formula: C7H7Cl
Molecular Weight: 131.61 g/mol
CAS No. | 68661-11-0 |
---|---|
Product Name | 1-(Chloromethyl)-2,3,4,5,6-pentadeuteriobenzene |
Molecular Formula | C7H7Cl |
Molecular Weight | 131.61 g/mol |
IUPAC Name | 1-(chloromethyl)-2,3,4,5,6-pentadeuteriobenzene |
Standard InChI | InChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D |
Standard InChIKey | KCXMKQUNVWSEMD-RALIUCGRSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])CCl)[2H])[2H] |
SMILES | C1=CC=C(C=C1)CCl |
Canonical SMILES | C1=CC=C(C=C1)CCl |
Synonyms | 6-(Chloromethyl)benzene-1,2,3,4,5-d5; α-Chlorotoluene-d5; 1-Chloromethylbenzene-d5; Benzyl Chloride-d5; Chlorophenylmethane-d5; NSC 8043-d5; Phenylmethyl Chloride-d5; Tolyl Chloride-d5; ω-Chlorotoluene-d5 |
PubChem Compound | 16213301 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume